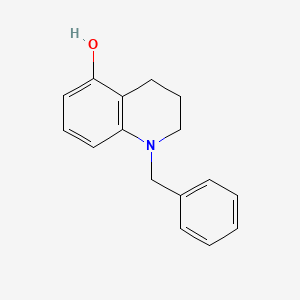
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline core with a benzyl group attached to the nitrogen atom and a hydroxyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding quinoline derivative. This method is preferred due to its scalability and efficiency. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
化学反応の分析
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding amine using strong reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one.
Reduction: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-amine.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
科学的研究の応用
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which may contribute to its neuroprotective effects. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 5th position.
1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one: The ketone analog of the compound.
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-amine: The amine analog of the compound.
The presence of the hydroxyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
1-benzyl-3,4-dihydro-2H-quinolin-5-ol |
InChI |
InChI=1S/C16H17NO/c18-16-10-4-9-15-14(16)8-5-11-17(15)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,18H,5,8,11-12H2 |
InChIキー |
WZSUMUYFXYWNPC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2O)N(C1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-](/img/structure/B11871783.png)
![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)

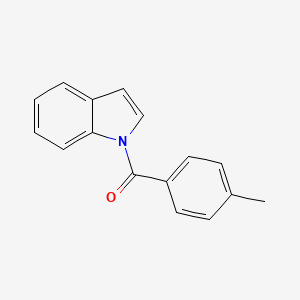
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)

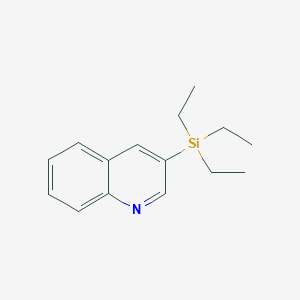
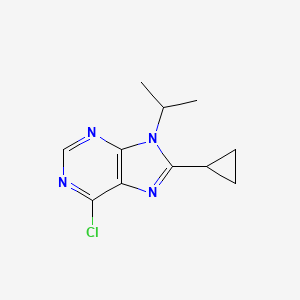
![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)
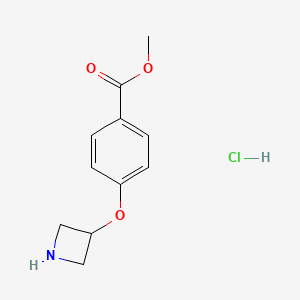
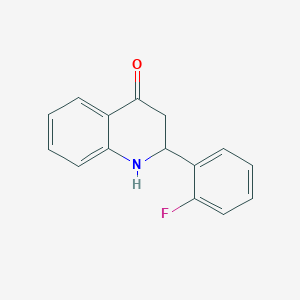

![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)

